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Abstract
This technical guide provides a comprehensive overview of the initial toxicity screening of 4-
Acryloylmorpholine (ACMO), a versatile monomer utilized in the synthesis of polymers for

various industrial and biomedical applications. This document summarizes key toxicity data

from in vivo and in vitro studies, outlines the experimental protocols based on internationally

recognized guidelines, and explores the potential mechanisms of toxicity. The information

presented is intended to inform risk assessment and guide the safe handling and development

of ACMO-based materials.

Introduction
4-Acryloylmorpholine (ACMO), with the CAS number 5117-12-4, is a morpholine derivative

containing a reactive acryloyl group.[1] This chemical structure imparts both hydrophilicity, due

to the morpholine ring, and the ability to participate in polymerization reactions via the acryloyl

group.[1] ACMO is used in the formulation of UV-curable adhesives, coatings, inks, and as a

component in the synthesis of hydrogels for biomedical applications.[2][3] Given its increasing

use and potential for human exposure, a thorough understanding of its toxicological profile is

essential. This guide focuses on the initial toxicity screening, encompassing acute toxicity,

irritation, and sensitization potential.
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Toxicological Profile
The toxicity of 4-Acryloylmorpholine is primarily linked to its reactive α,β-unsaturated

carbonyl group, which is susceptible to nucleophilic attack by biological macromolecules,

potentially leading to cellular dysfunction.[1]

Acute Toxicity
Acute toxicity studies assess the adverse effects that may occur within a short time after

administration of a single dose of a substance. For ACMO, data is available for oral, dermal,

and inhalation routes of exposure.

Table 1: Acute Toxicity of 4-Acryloylmorpholine

Test Species Guideline Results Classification

Acute Oral

Toxicity

Rat (Sprague

Dawley)
OECD TG 401

LD50: 588 mg/kg

bw[1]

Category 4:

Harmful if

swallowed[1]

Acute Dermal

Toxicity
Rat (SD) OECD TG 402

LD50: >2000

mg/kg bw

Low acute

dermal toxicity

Acute Inhalation

Toxicity
Rat (SD) OECD TG 403

LC50: >5.28

mg/L (4-hour

exposure,

aerosol)

Low acute

inhalation toxicity

LD50: Median lethal dose; LC50: Median lethal concentration; bw: body weight.

Irritation and Sensitization
Studies have been conducted to evaluate the potential of ACMO to cause skin and eye

irritation, as well as skin sensitization (allergic contact dermatitis).

Table 2: Irritation and Sensitization Potential of 4-Acryloylmorpholine
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Test Species Guideline Results Classification

Skin Irritation
Rabbit (New

Zealand White)

similar to OECD

TG 404
Slightly irritating

Not classified as

a skin irritant

Eye Irritation
Rabbit (New

Zealand White)
OECD TG 405

Causes

irreversible

effects on the

cornea

Category 1:

Causes serious

eye damage

Skin

Sensitization
Mouse (CBA)

OECD TG 429

(LLNA)

Positive for

sensitization

Category 1: May

cause an allergic

skin reaction

LLNA: Local Lymph Node Assay.

Experimental Protocols
The following sections describe the general methodologies for the key toxicological studies

cited, based on the referenced OECD guidelines.

Acute Oral Toxicity (OECD TG 401)
This test provides information on health hazards likely to arise from a single oral exposure to a

substance.[4]

Test Animals: Healthy, young adult Sprague Dawley rats (5 per sex per dose group) are

used. Animals are fasted overnight before dosing.[4]

Dose Administration: The test substance is administered as a single dose by oral gavage. In

the study for ACMO, doses of 400, 500, 640, and 1000 mg/kg body weight were used.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in body weight for at least 14 days.[4]

Pathology: A gross necropsy is performed on all animals at the end of the observation

period.[4] In the case of ACMO, pallor of the kidneys, spleen, and liver was observed in

animals that died during the study.
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Acute Dermal Toxicity (OECD TG 402)
This study assesses the potential hazards from short-term dermal exposure.[5]

Test Animals: Young adult rats are used.[6] The day before the test, fur is removed from the

dorsal area of the trunk of the test animals.[6]

Dose Application: The test substance is applied uniformly over an area that is approximately

10% of the total body surface area and held in contact with the skin with a porous gauze

dressing for 24 hours.[7]

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[7]

Pathology: All animals are subjected to a gross necropsy at the end of the study.[7]

Acute Eye Irritation/Corrosion (OECD TG 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.[8]

Test Animals: Healthy, young adult albino rabbits are used.[9]

Procedure: A single dose of the test substance (0.1 mL for liquids) is applied into the

conjunctival sac of one eye of each animal. The other eye remains untreated and serves as

a control.[8][9]

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and

observations are scored for corneal opacity, iritis, and conjunctival redness and chemosis.[8]

[9] The observation period can be extended up to 21 days to assess the reversibility of

effects.[9]

Skin Sensitization - Local Lymph Node Assay (LLNA;
OECD TG 429)
The LLNA is a method for identifying potential skin sensitizers.[10]

Test Animals: Female mice of the CBA/J strain are typically used.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.oecd.org/en/publications/test-no-402-acute-dermal-toxicity_9789264070585-en.html
https://altogenlabs.com/toxicology/acute-dermal-toxicity-oecd-402/
https://altogenlabs.com/toxicology/acute-dermal-toxicity-oecd-402/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://www.oecd.org/en/publications/test-no-405-acute-eye-irritation-corrosion_9789264185333-en.html
https://www.nucro-technics.com/services/toxicology/oecd-405-acute-eye-irritation-corrosion/
https://www.oecd.org/en/publications/test-no-405-acute-eye-irritation-corrosion_9789264185333-en.html
https://www.nucro-technics.com/services/toxicology/oecd-405-acute-eye-irritation-corrosion/
https://www.oecd.org/en/publications/test-no-405-acute-eye-irritation-corrosion_9789264185333-en.html
https://www.nucro-technics.com/services/toxicology/oecd-405-acute-eye-irritation-corrosion/
https://www.nucro-technics.com/services/toxicology/oecd-405-acute-eye-irritation-corrosion/
https://ftp.cdc.gov/pub/Documents/OEL/06.%20Dotson/References/OECD_2002.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/epa/epa_870r_2600.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure: The test substance is applied to the dorsal surface of each ear of the mice for

three consecutive days.[2]

Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine is injected

intravenously. A few hours later, the draining auricular lymph nodes are excised, and a

single-cell suspension is prepared. The incorporation of 3H-methyl thymidine, which is a

measure of lymphocyte proliferation, is determined.[2][12]

Endpoint: The results are expressed as a Stimulation Index (SI), which is the ratio of

thymidine incorporation in the test group compared to the vehicle control group. An SI of 3 or

greater is considered a positive response.[12]

Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for acute toxicity testing.
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Caption: Generalized workflow for in vivo acute toxicity testing.
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Signaling Pathway
The toxicity of acrylamide and its derivatives is thought to involve multiple cellular mechanisms.

The following diagram depicts a plausible signaling pathway for acrylamide-induced toxicity,

which may be relevant for ACMO.

Acrylamide Derivative (ACMO)

Metabolism (e.g., CYP2E1) Oxidative Stress

GSH Depletion

Reactive Metabolite (e.g., Epoxide)

Cellular Nucleophiles

Covalent Binding

Protein Adducts DNA Adducts

Enzyme Inhibition Genotoxicity

Cellular Dysfunction Apoptosis

MAPK Pathway Activation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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